REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[C:10]([C:15]#N)=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1.[OH-:17].[Na+].C[OH:20]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[C:10]([C:15]([OH:20])=[O:17])=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C=1C(=NC=CC1)C#N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 7 h
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
TEMPERATURE
|
Details
|
the residue is cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
adjusted to pH value ca. 4-5 by the careful addition of concentrated hydrochloric acid
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture is concentrated to ca. 50 ml by evaporation
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane/methanol (9:1) several times
|
Type
|
EXTRACTION
|
Details
|
extracted again with dichloromethane/methanol (9:1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C=1C(=NC=CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |